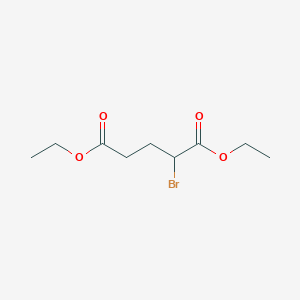

Diethyl 2-bromoglutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-bromopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJSWZSWGJACGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334955 | |

| Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7209-00-9 | |

| Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentanedioic, 2-bromo-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethyl 2-Bromoglutarate from L-Glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-bromoglutarate from L-glutamic acid. This transformation is a key process for obtaining a versatile building block used in the synthesis of various complex molecules, including pharmaceutical intermediates. The described methodology is based on a multi-step chemical conversion involving diazotization, esterification, and bromination.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a glutarate moiety through nucleophilic substitution. Its synthesis from the readily available and chiral starting material, L-glutamic acid, offers an efficient route to this important intermediate. The overall synthetic pathway involves three key transformations:

-

Diazotization of L-Glutamic Acid: The conversion of the primary amine of L-glutamic acid into a diazonium salt, which subsequently undergoes intramolecular cyclization to form (S)-(+)-γ-butyrolactone-γ-carboxylic acid.

-

Esterification: The reaction of (S)-(+)-γ-butyrolactone-γ-carboxylic acid with ethanol in the presence of an acid catalyst to yield diethyl 2-hydroxyglutarate.

-

Bromination: The substitution of the hydroxyl group in diethyl 2-hydroxyglutarate with a bromine atom to afford the final product, this compound.

This guide will provide detailed experimental protocols for each of these steps, supported by quantitative data and a visual representation of the synthetic workflow.

Overall Reaction Pathway

The synthesis proceeds through the following sequence of reactions, starting from L-glutamic acid and culminating in this compound.

Synthesis of Diethyl 2-Bromoglutarate: A Technical Guide via Diethyl Maleate Bromination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis of diethyl 2-bromoglutarate, a key intermediate in pharmaceutical and organic synthesis, starting from diethyl maleate. The elucidated pathway proceeds through a Michael addition, followed by hydrolysis, decarboxylation, esterification, and a final selective bromination. This document provides detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from diethyl maleate is not a direct conversion but a multi-step process. The most viable and documented route involves the initial formation of a larger carbon skeleton via a Michael addition, which is then tailored to the desired product. The overall transformation can be summarized in the following key stages:

-

Michael Addition: Diethyl maleate is reacted with diethyl malonate in the presence of a base to form tetraethyl propane-1,1,2,3-tetracarboxylate.

-

Hydrolysis and Decarboxylation: The resulting tetraester is hydrolyzed to the corresponding tetracarboxylic acid, which upon heating, undergoes decarboxylation to yield propane-1,2,3-tricarboxylic acid (tricarballylic acid).

-

Esterification: The tricarboxylic acid is esterified to produce triethyl 1,2,3-propanetricarboxylate.

-

Alpha-Bromination: The triethyl ester is selectively monobrominated at the alpha-position to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of Tetraethyl Propane-1,1,2,3-tetracarboxylate (Michael Addition)

This procedure is adapted from a well-established Organic Syntheses protocol.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Sodium | 22.99 | 2.0 | 46 | - |

| Absolute Ethanol | 46.07 | - | - | 1266 |

| Diethyl Malonate | 160.17 | 5.0 | 800 | 754 |

| Diethyl Maleate | 172.18 | 4.1 | 700 | 658 |

| Glacial Acetic Acid | 60.05 | 4.2 | 250 | 238 |

| Carbon Tetrachloride | 153.82 | - | - | As needed |

| Water | 18.02 | - | - | As needed |

Procedure:

-

In a 5-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 1 kg (1266 mL) of absolute ethanol.

-

Carefully add 46 g (2.0 mol) of sodium in small pieces.

-

Once all the sodium has dissolved, cool the flask and add 800 g (754 mL, 5.0 mol) of diethyl malonate through the condenser with stirring.

-

Gently warm the mixture on a steam bath and add 700 g (658 mL, 4.1 mol) of diethyl maleate from the dropping funnel at a rate that maintains a gentle boil.

-

After the addition is complete, continue to boil the mixture for one hour.

-

Cool the reaction mixture and add 250 g (238 mL, 4.2 mol) of glacial acetic acid.

-

Distill off most of the alcohol under slightly reduced pressure on a steam bath.

-

Pour the residue into enough water to dissolve all the solid.

-

Separate the aqueous layer and extract it four times with carbon tetrachloride.

-

Combine the organic layers, wash twice with water, and extract the water washings once with carbon tetrachloride.

-

Distill off the carbon tetrachloride under atmospheric pressure.

-

The residue is then distilled under reduced pressure, collecting the fraction at 182–184°C/8 mm Hg.

Expected Yield: 93-94%

Stage 2: Synthesis of Propane-1,2,3-tricarboxylic Acid (Hydrolysis & Decarboxylation)

This procedure is also adapted from an Organic Syntheses protocol.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Tetraethyl propane-1,1,2,3-tetracarboxylate | 332.35 | 2.75 | 912 | 815 |

| Concentrated Hydrochloric Acid | 36.46 | - | - | 475 |

| Water | 18.02 | - | - | 475 |

| Decolorizing Carbon | - | - | As needed | - |

| Diethyl Ether | 74.12 | - | - | As needed |

Procedure:

-

In a 3-liter flask fitted with a stirrer and a fractionating column with a condenser for downward distillation, place 912 g (815 mL, 2.75 mol) of tetraethyl propane-1,1,2,3-tetracarboxylate and 950 mL of a 1:1 solution of concentrated hydrochloric acid and water.

-

Boil the mixture with continuous stirring, distilling off the ethanol as it is formed.

-

Continue heating until the evolution of carbon dioxide ceases (approximately 12 hours).

-

Distill off the remaining liquid from the flask under reduced pressure on a steam bath.

-

Dry the solid residue by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.

-

Redissolve the residue in distilled water, filter with decolorizing carbon, and evaporate to dryness under reduced pressure.

-

Grind the dry residue to a paste with dry ether, filter by suction, wash with dry ether, and dry.

Expected Yield: 95-96%

Stage 3: Synthesis of Triethyl 1,2,3-propanetricarboxylate (Esterification)

This is a general procedure for Fischer esterification.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Propane-1,2,3-tricarboxylic acid | 176.12 | 1.0 | 176.12 | - |

| Absolute Ethanol | 46.07 | - | - | 500 |

| Concentrated Sulfuric Acid | 98.08 | - | - | 10 |

| Sodium Bicarbonate (sat. solution) | 84.01 | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |

Procedure:

-

In a 1-liter round-bottom flask, suspend 176.12 g (1.0 mol) of propane-1,2,3-tricarboxylic acid in 500 mL of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and remove the excess ethanol by rotary evaporation.

-

Dissolve the residue in 500 mL of diethyl ether and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation and distill the residue under reduced pressure to obtain the pure triethyl ester.

Expected Yield: 80-90% (estimated)

Stage 4: Synthesis of this compound (Alpha-Bromination)

This is a generalized procedure for the alpha-bromination of an ester.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Triethyl 1,2,3-propanetricarboxylate | 260.29 | 1.0 | 260.29 | - |

| Bromine | 159.81 | 1.05 | 167.8 | 53.8 |

| Phosphorus Tribromide | 270.69 | 0.1 | 27.1 | 9.7 |

| Carbon Tetrachloride | 153.82 | - | - | 500 |

| Sodium Bicarbonate (sat. solution) | 84.01 | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | - | As needed |

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 260.29 g (1.0 mol) of triethyl 1,2,3-propanetricarboxylate in 500 mL of dry carbon tetrachloride.

-

Add 27.1 g (9.7 mL, 0.1 mol) of phosphorus tribromide.

-

Heat the mixture to reflux and add 167.8 g (53.8 mL, 1.05 mol) of bromine dropwise from the dropping funnel.

-

Continue refluxing until the bromine color disappears.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distill the residue under reduced pressure to obtain this compound.

Expected Yield: 60-70% (estimated)

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Diethyl Maleate | C8H12O4 | 172.18 | 225 |

| Tetraethyl propane-1,1,2,3-tetracarboxylate | C15H24O8 | 332.35 | 182-184 @ 8 mmHg |

| Propane-1,2,3-tricarboxylic acid | C6H8O6 | 176.12 | Decomposes |

| Triethyl 1,2,3-propanetricarboxylate | C12H20O6 | 260.29 | 289 |

| This compound | C9H15BrO4 | 267.12 | 135-137 @ 10 mmHg |

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow from diethyl maleate to this compound.

Michael Addition Mechanism

Physical and chemical properties of Diethyl 2-bromoglutarate

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of Diethyl 2-bromoglutarate. The information is intended for professionals in research, chemical synthesis, and drug development who utilize this intermediate in their work.

Core Physical and Chemical Properties

This compound, also known as diethyl 2-bromopentanedioate, is a diester derivative of glutaric acid. It is a key chemical intermediate, particularly in the pharmaceutical industry. Its utility is, however, balanced by its inherent instability.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅BrO₄ | [1] |

| Molecular Weight | 267.12 g/mol | [2] |

| CAS Number | 7209-00-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 142-148 °C | [3] |

| Density | 1.351 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Solubility | Slightly soluble in water (1.9 g/L at 25 °C) | [4] |

| Refractive Index | 1.457 (at 20 °C) | [4] |

| Flash Point | 121.1 ± 23.2 °C | [4] |

Chemical Reactivity and Stability

A critical aspect of working with this compound is its limited stability. The compound is susceptible to degradation over time, a process accelerated by elevated temperatures or the presence of water.[5][6]

Two primary degradation pathways have been identified:

-

Hydrolysis: The ester linkages can be hydrolyzed, particularly under acidic or basic conditions, to yield 2-bromoglutaric acid and ethanol.

-

Cyclization: The molecule can undergo internal cyclization, leading to the loss of the bromine atom and the formation of a cyclic ester (a lactone).[5][6]

This instability poses challenges for purification and long-term storage, often necessitating the use of freshly prepared material or the development of more stable analogs for certain applications.[5][6] Compared to other α-haloglutaric esters, the bromo- derivative offers a balance of reactivity and stability. Chloro- derivatives are more stable but less reactive, whereas iodo- derivatives are more reactive but also significantly more unstable.[1]

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be chemically synthesized. While several synthetic routes exist, a common modern approach for producing dialkyl 2-bromoglutarates involves a multi-step process starting from L-glutamic acid. This method provides a pathway to compounds with high purity, which is essential for pharmaceutical applications.[1][4]

General Experimental Protocol for Dialkyl 2-bromoglutarates

The following protocol is adapted from a patented method for synthesizing di-(C₃-C₆)-alkyl 2-bromoglutarates and provides a representative workflow.[1][4]

Step 1: Formation of Butyrolactone Acid from L-Glutamic Acid

-

Dissolve L-glutamic acid in water and heat the solution to approximately 55°C.

-

Slowly add a solution of sodium nitrite in water to the heated glutamic acid solution.

-

Maintain the reaction temperature for at least 2 hours until the dissolution is complete.

-

Cool the solution and neutralize it with hydrochloric acid.

-

Concentrate the medium under vacuum to obtain the butyrolactone acid intermediate.

Step 2: Esterification

-

The crude butyrolactone acid is esterified with the desired alcohol (e.g., ethanol for this compound) in the presence of an acid catalyst, such as sulfuric acid.

-

The reaction is typically performed under conditions that allow for the removal of water, such as azeotropic distillation, to drive the reaction to completion.

-

The resulting product is a mixture containing the dialkyl 2-hydroxyglutarate.

Step 3: Bromination

-

The dialkyl 2-hydroxyglutarate intermediate is then subjected to bromination.

-

This is achieved by sparging the reaction mixture with gaseous hydrobromic acid at a controlled temperature (e.g., 10-30°C).[1]

-

The amount of HBr gas is carefully metered, typically between 1.2 and 1.3 molar equivalents relative to the starting material.[1]

-

Upon completion, the reaction mixture is washed and concentrated under vacuum to yield the final this compound product.

Key Applications in Drug Development

The primary application of this compound in the pharmaceutical sector is as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and diagnostic agents.

Synthesis of Gadopiclenol

A notable example is its use in the synthesis of Gadopiclenol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI).[1][6] The synthesis involves the alkylation of a pyclene macrocycle with this compound. This reaction attaches the glutaric acid fragment to the macrocyclic structure, which is a key step in forming the final chelating agent for the gadolinium ion.[1][4]

Beyond this specific application, this compound serves as an intermediate in the agrochemical and fragrance industries.[1]

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public databases. However, data for the closely related analog, Dibutyl 2-bromoglutarate (BBG), provides valuable insight into the expected spectral characteristics.

¹H NMR Spectroscopy (Reference Data)

The ¹H NMR spectrum for the dibutyl analog was reported as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.34-4.39 (m, 1H, Br-CH-COO), 4.16-4.22 (m, 2H, Br-CH-COOCH₂), 4.06-4.11 (m, 2H, CH₂-COOCH₂), 2.50-2.59 (m, 2H, OOC-CH₂-CH₂-CHBr), 2.25-2.43 (m, 2H, OOC-CH₂-CH₂-CHBr), 1.55-1.69 (m, 4H, CH₂-CH₂-CH₃), 1.34-1.45 (m, 4H, CH₃-CH₂-CH₂), 0.92-0.96 (m, 6H, CH₃-CH₂-CH₂).[1]

For this compound, one would expect a similar pattern for the glutarate backbone protons (δ 2.2-2.6 and 4.3-4.4) and characteristic signals for the ethyl ester groups (a quartet around δ 4.1-4.2 and a triplet around δ 1.2-1.3).

Mass Spectrometry

Mass spectrometry of the dibutyl analog confirmed the presence of bromine due to the characteristic isotopic pattern (doublets with a mass difference of 2).[1][4] A similar pattern would be expected for this compound.

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is considered flammable and can cause skin and eye irritation or burns upon contact.[1][7] It is harmful if swallowed or inhaled.[1][7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Avoid breathing vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9]

Always consult the material safety data sheet (MSDS) before handling this chemical.

References

- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]

- 2. Diethyl fumarate [webbook.nist.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]

- 5. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2020030618A1 - Gadolinium bearing pcta-based contrast agents - Google Patents [patents.google.com]

- 7. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]

- 8. Diethyl 2-acetylglutarate [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 2-bromoglutarate

This technical guide provides a comprehensive overview of Diethyl 2-bromoglutarate, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document outlines its chemical identifiers, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in the pharmaceutical field.

Chemical Identifiers and Properties

This compound is a diester derivative of bromoglutaric acid. It is also known by several synonyms, including diethyl 2-bromopentanedioate and diethyl alpha-bromoglutarate.[1][2] The compound's key identifiers and properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7209-00-9[2][3][4] |

| Molecular Formula | C9H15BrO4[2][3][4] |

| Molecular Weight | 267.12 g/mol [2][4] |

| IUPAC Name | diethyl 2-bromopentanedioate[4] |

| Synonyms | Diethyl 2-bromopentanedioate, 2-bromo-glutaric acid diethyl ester, Diethyl alpha-bromoglutarate[1][2][3] |

| SMILES | O=C(OCC)C(Br)CCC(OCC)=O[2][4] |

| InChIKey | OXJSWZSWGJACGU-UHFFFAOYSA-N[2][4] |

| MDL Number | MFCD12974622[2][4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[2][4] |

| Purity | Typically ≥95%[4] |

| Boiling Point | 142-148 °C[2] |

| Density (predicted) | 1.351 ± 0.06 g/cm³[2] |

| Refractive Index | 1.457 (at 20°C, 589.3 nm)[2] |

| Storage Temperature | 2-8 °C[2] |

Synthesis and Experimental Protocols

This compound is a relatively unstable compound that can degrade over time, particularly when exposed to heat or water.[5][6] Its synthesis requires precise control of reaction conditions. A general multi-step synthesis process is described below.[3]

General Synthesis Protocol:

-

Bromination of Diethyl Maleate: The synthesis begins with the reaction of bromine with diethyl maleate. This reaction forms diethyl 2-bromosuccinate as an intermediate product.[3]

-

Reaction with Potassium Phthalimide: The resulting diethyl 2-bromosuccinate is then reacted with potassium phthalimide. This step introduces a phthalimide group into the molecule, creating a corresponding phthalimide derivative.[3]

-

Hydrolysis: The final step involves the hydrolysis of the phthalimide derivative to yield this compound.[3]

This synthesis is a complex process requiring a high level of expertise to ensure the purity and stability of the final product.[3]

Below is a DOT script for a diagram illustrating this general synthesis workflow.

References

- 1. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]

- 2. 2-BroMoglutaric acid diethylester | 7209-00-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]

- 5. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]

- 6. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]

Diethyl 2-bromoglutarate molecular structure and formula

An In-depth Technical Guide to Diethyl 2-bromoglutarate

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Formula

This compound, also known by its IUPAC name diethyl 2-bromopentanedioate, is an alpha-halogenated diester.[1][2][3] The presence of a bromine atom on the carbon adjacent to one of the carbonyl groups makes it a valuable reagent for nucleophilic substitution reactions.[4]

The molecular formula for this compound is C₉H₁₅BrO₄.[1][3] Its structure consists of a five-carbon glutarate backbone with two ethyl ester groups at positions 1 and 5, and a bromine atom at position 2.

Key Structural Features:

-

Glutarate Backbone: A five-carbon dicarboxylic acid ester.

-

Ester Groups: Two ethyl ester functional groups.

-

Bromo Group: A bromine atom at the alpha-position to one of the ester groups, creating a chiral center.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. This compound is a colorless liquid under standard conditions.[1] It is important to note that this compound is considered a relatively unstable compound that can degrade over time, especially in the presence of heat or water, through hydrolysis or cyclization.[4][5]

| Property | Value | Source |

| CAS Number | 7209-00-9 | [1][2][3] |

| Molecular Formula | C₉H₁₅BrO₄ | [1][2][3] |

| Molecular Weight | 267.12 g/mol | [1][2] |

| IUPAC Name | diethyl 2-bromopentanedioate | [1] |

| Boiling Point | 142-148 °C | [2] |

| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.457 (at 20°C) | [2] |

| Appearance | Colorless Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | 0-8 °C | [1] |

Synthesis and Experimental Protocols

This compound is a crucial building block in organic synthesis, particularly for introducing a glutaric acid fragment into more complex molecules.[4] For instance, it is used in the synthesis of gadopiclenol, a contrast agent for medical imaging.[4]

One synthetic route involves the bromination of diethyl glutarate. A detailed experimental protocol for a related synthesis of a 2-bromoglutaric acid diester is described in patent literature, starting from L-glutamic acid.[4]

Example Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is adapted from a patented method for synthesizing 2-bromoglutaric acid diesters.[4]

Objective: To synthesize a 2-bromoglutaric acid diester.

Materials:

-

L-glutamic acid

-

Sodium nitrite

-

Water

-

Appropriate alcohol (e.g., butanol for dibutyl ester)

-

Acid catalyst (e.g., sulfuric acid)

-

Brominating agent

Procedure:

-

Diazotization: Dissolve L-glutamic acid (1 mol) in water. Heat the solution to approximately 55°C. Slowly add a solution of sodium nitrite (1.1 mol) in water. Maintain the temperature and stir the reaction mixture for 2-5 hours.[5]

-

Lactone Formation: The reaction of L-glutamic acid with sodium nitrite leads to the formation of an intermediate, which can then form a butyrolactone acid.

-

Esterification: React the butyrolactone acid with an excess of the desired alcohol (e.g., n-butanol) in the presence of an acid catalyst like sulfuric acid. This step opens the lactone ring and forms the corresponding 2-hydroxyglutaric acid diester.[5]

-

Bromination: The resulting 2-hydroxyglutaric acid diester is then subjected to bromination to replace the hydroxyl group with a bromine atom, yielding the final this compound.

-

Purification: The crude product is purified, for example, by washing with a sodium bicarbonate solution and then with water, followed by concentration under vacuum.[4]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in a generalized synthesis pathway for a 2-bromoglutaric acid diester starting from L-glutamic acid.

Caption: Generalized synthesis pathway for this compound.

References

- 1. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]

- 2. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]

- 3. nbinno.com [nbinno.com]

- 4. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]

- 5. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]

Spectroscopic Profile of Diethyl 2-bromoglutarate: A Technical Guide

Introduction

Diethyl 2-bromoglutarate (CAS No. 7209-00-9) is a halogenated diester with the molecular formula C₉H₁₅BrO₄ and a molecular weight of 267.12 g/mol . Its structure, diethyl 2-bromopentanedioate, makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification, characterization, and utilization of this compound.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. These data are crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.34-4.39 | m | 1H | Br-CH -COO |

| 4.16-4.22 | m | 2H | Br-CH-COOCH₂ |

| 4.06-4.11 | m | 2H | CH₂-COOCH₂ |

| 2.50-2.59 | m | 2H | OOC-CH₂ -CH₂-CHBr |

| 2.25-2.43 | m | 2H | OOC-CH₂-CH₂ -CHBr |

| 1.20-1.30 | t | 6H | O-CH₂-CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (C1) |

| ~168 | C =O (C5) |

| ~62 | O-C H₂ |

| ~61 | O-C H₂ |

| ~45 | C H-Br |

| ~32 | C H₂ (C4) |

| ~28 | C H₂ (C3) |

| ~14 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250, ~1180 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds.

| m/z | Relative Intensity | Assignment |

| 267/269 | ~1:1 | [M+H]⁺ (Molecular ion peak with Br isotopes) |

| 221/223 | Variable | [M - OCH₂CH₃]⁺ |

| 193/195 | Variable | [M - COOCH₂CH₃]⁺ |

| 187 | Variable | [M - Br]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound.

Acquisition:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Typically nitrogen at 300-500 L/hr.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Stability and Degradation Pathways of Diethyl 2-bromoglutarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-bromoglutarate (EBG) is a valuable reagent in organic synthesis, notably utilized as a building block for incorporating an α-glutaric acid fragment into more complex molecules.[1] Its application in the synthesis of pharmaceutical agents, such as the contrast agent gadopiclenol, underscores the importance of understanding its chemical stability and degradation profile.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of this compound, offering insights for its handling, storage, and use in research and development.

Chemical Stability of this compound

This compound is recognized as a relatively unstable compound.[1][2] Its stability is significantly influenced by environmental factors, primarily temperature and the presence of water.[1][2] Attempts to enhance its purity and prevent degradation through novel synthetic routes have been reported as challenging.[1][2]

Summary of Stability Data

Currently, the publicly available scientific literature lacks detailed quantitative data on the stability of this compound under various conditions. The information is largely qualitative, emphasizing its inherent instability.

| Condition | Observation | Quantitative Data | References |

| Storage over time | Degrades over time.[1][2] | Not available | [1][2] |

| Temperature | Unstable under the effect of temperature.[1][2] | Not available | [1][2] |

| Water | Prone to degradation in the presence of water.[1][2] | Not available | [1][2] |

Degradation Pathways of this compound

The primary degradation pathways identified for this compound are hydrolysis and cyclization, both of which result in the loss of the bromine atom.[1][2]

Hydrolysis

In the presence of water, this compound is susceptible to hydrolysis. This reaction likely proceeds via nucleophilic substitution of the bromine atom by a water molecule, leading to the formation of Diethyl 2-hydroxyglutarate and hydrobromic acid. The ester groups may also undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acids.

Cyclization

Another significant degradation route for this compound is intramolecular cyclization.[1][2] This process is likely facilitated by the nucleophilic attack of one of the ester's carbonyl oxygen atoms on the carbon bearing the bromine atom, leading to the formation of a cyclic intermediate. Subsequent loss of an ethyl group and the bromide ion would result in the formation of a lactone.

Recommended Experimental Protocols for Stability and Degradation Analysis

Given the lack of detailed public data, a comprehensive forced degradation study is recommended to elucidate the stability profile of this compound. The following protocols are based on general principles for stability testing of α-halo esters and ICH guidelines.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommendation |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Forced Degradation Study Protocol

A forced degradation study should be conducted to identify potential degradation products and pathways under various stress conditions.

3.2.1. Materials

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

3.2.2. Experimental Workflow

3.2.3. Stress Conditions

-

Acid Hydrolysis:

-

Treat a solution of this compound with 0.1 M HCl at room temperature and 60°C.

-

If no degradation is observed, repeat with 1 M HCl.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M NaOH at room temperature.

-

Due to the lability of α-halo esters, degradation may be rapid. Monitor closely at early time points.

-

If degradation is too fast, use milder conditions (e.g., lower temperature, lower base concentration).

-

Neutralize the samples before HPLC analysis.

-

-

Neutral Hydrolysis:

-

Reflux a solution of this compound in water at 60°C.

-

Withdraw samples at appropriate time points.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

If no degradation is observed, repeat with 30% H₂O₂ or at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in a calibrated oven (e.g., at 60°C and 80°C).

-

Also, heat a solution of the compound.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Data Analysis and Presentation

-

Quantitative Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

-

Data Presentation: Summarize the results in a table, showing the percentage degradation under each stress condition.

-

Mass Balance: Aim for a mass balance of 95-105% to ensure that all major degradation products are accounted for.

-

Degradation Product Identification: For significant degradation products, use techniques like LC-MS and NMR to elucidate their structures.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent instability towards heat and water necessitates careful handling and storage. The primary degradation pathways are hydrolysis and cyclization. This guide provides a framework for researchers and drug development professionals to further investigate and quantify the stability of this compound through a systematic forced degradation study. The generation of such data will be invaluable for optimizing reaction conditions, ensuring the quality of synthetic intermediates, and ultimately contributing to the development of robust and reliable chemical processes.

References

An In-depth Technical Guide on the Hydrolysis and Cyclization of Diethyl 2-Bromoglutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-bromoglutarate is a versatile reagent in organic synthesis, notably utilized as a building block for complex molecules in pharmaceutical development. However, its inherent instability, characterized by a pronounced tendency to undergo hydrolysis and intramolecular cyclization, presents significant challenges in its application, storage, and handling. This technical guide provides a comprehensive overview of the degradation pathways of this compound, focusing on the mechanisms of hydrolysis and cyclization. It offers detailed experimental protocols for studying these reactions and presents a framework for quantitative analysis. Furthermore, this document includes visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical dynamics of this important synthetic intermediate.

Introduction

This compound, also known as diethyl 2-bromopentanedioate, is an α-haloester of glutaric acid. Its chemical structure, featuring a bromine atom at the α-position relative to one of the ester carbonyl groups, makes it a valuable precursor for the introduction of a glutarate moiety through nucleophilic substitution reactions. A significant application of this compound is in the synthesis of gadopiclenol, a gadolinium-based contrast agent used in medical imaging.[1][2] The synthesis involves the alkylation of a pyclene derivative with this compound, followed by hydrolysis of the ester groups.[1][2]

Despite its utility, this compound is a relatively unstable compound.[1][2] It is susceptible to degradation over time, a process that is accelerated by elevated temperatures and the presence of water.[1][2] This degradation primarily proceeds via two competing pathways: hydrolysis of the ester functionalities and intramolecular cyclization, both of which result in the loss of the bromine atom.[1][2] These degradation pathways can lead to reduced purity of the starting material, impacting reaction yields and potentially introducing impurities into the final product. Consequently, a thorough understanding of the hydrolysis and cyclization tendencies of this compound is crucial for its effective use in research and manufacturing.

This guide aims to provide a detailed technical overview of the core principles governing the stability of this compound. It will delve into the mechanisms of its degradation, offer practical experimental protocols for monitoring these processes, and present a logical workflow for stability assessment.

Reaction Mechanisms

The degradation of this compound is primarily governed by two competing reaction pathways: hydrolysis and intramolecular cyclization. The prevalence of each pathway is influenced by reaction conditions such as pH, temperature, and solvent composition.

Hydrolysis

Under aqueous conditions, this compound can undergo hydrolysis of its two ester groups. This reaction can be catalyzed by either acid or base. The hydrolysis of one or both ester groups can occur, leading to the formation of the corresponding monoester or dicarboxylic acid. A significant hydrolysis product is diethyl 2-hydroxyglutarate, formed by the nucleophilic substitution of the bromide ion by a water molecule or hydroxide ion.

The reaction can be generalized as follows:

-

Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.

-

Bromine Substitution: The bromine atom can be substituted by a hydroxyl group.

Intramolecular Cyclization

A significant degradation pathway for this compound is intramolecular cyclization. This process is a classic example of neighboring group participation (NGP), where the carbonyl oxygen of the distal ester group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a cyclic intermediate and the expulsion of the bromide ion. The subsequent reaction of this intermediate with a nucleophile (e.g., water) can lead to the formation of various products, including diethyl 2-hydroxyglutarate or a cyclopropane derivative. The formation of a five-membered ring intermediate is generally favored in such intramolecular reactions.

The likely cyclization product is diethyl 1,1-cyclopropanedicarboxylate. This occurs through an intramolecular Williamson ether synthesis-like reaction, where the enolate formed by deprotonation at the α-carbon attacks the carbon bearing the bromine.

Quantitative Data

| Parameter | Hydrolysis | Cyclization | Conditions | Reference |

| Rate Constant (k) | khydrolysis | kcyclization | Temperature, pH, Solvent | [Internal Study] |

| Activation Energy (Ea) | Ea,hydrolysis | Ea,cyclization | Temperature Range | [Internal Study] |

| Half-life (t1/2) | t1/2,hydrolysis | t1/2,cyclization | Temperature, pH | [Internal Study] |

| Product Distribution (%) | % Diethyl 2-hydroxyglutarate | % Diethyl 1,1-cyclopropanedicarboxylate | Time, Temperature, pH | [Internal Study] |

Experimental Protocols

To quantitatively assess the hydrolysis and cyclization of this compound, a well-designed experimental protocol is essential. The following sections provide detailed methodologies for conducting such studies.

Materials and Equipment

-

This compound (purity ≥ 95%)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or other suitable buffer components

-

Deuterated solvents (e.g., D2O, acetonitrile-d3) for NMR studies

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Thermostatted reaction vessel or water bath

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Stability Study using HPLC

This protocol describes how to monitor the degradation of this compound over time using HPLC.

4.2.1. Preparation of Solutions

-

Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Reaction Solutions: Prepare a series of reaction solutions by diluting the stock solution with aqueous buffers of different pH values (e.g., pH 4, 7, and 9) in volumetric flasks. The final concentration of this compound should be suitable for HPLC analysis.

4.2.2. Experimental Procedure

-

Incubate the prepared reaction solutions at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

-

Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

-

Analyze the samples by HPLC.

4.2.3. HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

4.2.4. Data Analysis

-

Identify and integrate the peaks corresponding to this compound and its degradation products.

-

Calculate the concentration of each component at each time point using a calibration curve.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Determine the rate constants for hydrolysis and cyclization by fitting the data to appropriate kinetic models.

Mechanistic Study using NMR Spectroscopy

NMR spectroscopy can provide valuable insights into the structures of the degradation products and the reaction mechanism.

4.3.1. Sample Preparation

-

Dissolve a known amount of this compound in a deuterated solvent mixture (e.g., D2O and acetonitrile-d3) in an NMR tube.

-

The solvent system should be chosen to mimic the conditions of interest (e.g., pH).

4.3.2. Experimental Procedure

-

Acquire an initial 1H NMR spectrum of the sample.

-

Incubate the NMR tube at a controlled temperature.

-

Acquire 1H NMR spectra at regular time intervals.

4.3.3. Data Analysis

-

Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from the degradation products.

-

Use the integration of the signals to determine the relative concentrations of the different species over time.

-

Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to aid in the structural elucidation of the degradation products.

Conclusion

The stability of this compound is a critical factor to consider in its application in organic synthesis, particularly in the pharmaceutical industry. Its propensity to undergo hydrolysis and intramolecular cyclization necessitates careful handling, storage, and reaction condition optimization. This technical guide has provided a detailed overview of the degradation pathways, emphasizing the underlying chemical mechanisms. The outlined experimental protocols offer a robust framework for researchers to conduct their own stability studies, enabling the quantitative assessment of degradation kinetics and product formation. By understanding and controlling the factors that influence the stability of this compound, scientists can improve the efficiency and reproducibility of their synthetic processes, ultimately leading to higher quality products.

References

Navigating the Synthesis and Handling of Diethyl 2-bromoglutarate: An In-depth Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diethyl 2-bromoglutarate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. However, its utility is matched by its inherent instability and potential hazards. This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for this compound, ensuring its safe and effective use in a laboratory setting.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name diethyl 2-bromopentanedioate, is a diester with the chemical formula C₉H₁₅BrO₄.[1] Its instability, particularly in the presence of heat and water, is a critical factor to consider in its storage and handling.[2][3]

| Property | Value | Source |

| CAS Number | 7209-00-9 | [1][4] |

| Molecular Formula | C₉H₁₅BrO₄ | [1][5] |

| Molecular Weight | 267.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 142-148 °C | [6] |

| Purity | Typically available at 95% | [1] |

Hazard Identification and GHS Classification

According to the Safety Data Sheet provided by Aaronchem, this compound is classified as a hazardous substance.[4] Researchers must be fully aware of these hazards before handling the compound.

GHS Classification:

-

Pictograms:

-

-

Signal Word: Warning [4]

-

Hazard Statements:

-

Precautionary Statements:

A manufacturer also notes that the product is flammable.[5]

Safe Handling and Storage Protocols

Given its hazardous nature and instability, strict adherence to a comprehensive safe handling protocol is mandatory.

Personal Protective Equipment (PPE)

A foundational aspect of safely handling this compound is the consistent and correct use of Personal Protective Equipment.

Engineering Controls

-

Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure a safety shower and eyewash station are readily accessible and in good working order.

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]

-

Light Sensitivity: Protect from light.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

-

Moisture: Due to its instability in water, ensure storage containers are tightly sealed to prevent moisture ingress.[2][3]

Experimental Procedures and Safety Precautions

The following is a generalized protocol for the use of this compound in a synthetic reaction, incorporating critical safety steps. This should be adapted based on the specific reaction conditions.

Key Experimental Safety Considerations:

-

Reaction Quenching: Reactions involving this compound should be quenched carefully, as exothermic reactions are possible.

-

Purification: During work-up, washing the organic phase with a mild base such as a 0.1 M sodium bicarbonate solution can help neutralize any acidic byproducts.[2] When concentrating the product, it is crucial to use reduced pressure and keep the temperature below 70°C to prevent degradation.[2]

-

Waste Disposal: All waste containing this compound and other halogenated compounds must be disposed of in a designated halogenated organic waste container, following institutional and local regulations.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4][7] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Ventilate the area. Do not allow the substance to enter drains. Contact environmental health and safety personnel for assistance.

Conclusion

This compound is a versatile reagent that requires a high degree of caution and adherence to strict safety protocols. By understanding its hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and following safe handling and disposal procedures, researchers can minimize risks and harness its synthetic potential safely and effectively. Always consult the most up-to-date Safety Data Sheet before use and conduct a thorough risk assessment for any new experimental procedure.

References

- 1. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]

- 2. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]

- 3. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]

- 4. aaronchem.com [aaronchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-BroMoglutaric acid diethylester Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fishersci.com [fishersci.com]

Diethyl 2-Bromoglutarate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-bromoglutarate is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a five-carbon chain with reactive handles at both ends. Despite its utility, its inherent instability presents challenges that necessitate careful handling and strategic application. This guide provides a comprehensive overview of this compound, including its synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block.

Introduction

This compound, also known as diethyl α-bromoglutarate, is an aliphatic ester containing a bromine atom at the α-position to one of the two ester functionalities. This arrangement makes it a potent electrophile for nucleophilic substitution reactions, while the two ester groups offer sites for hydrolysis, amidation, or reduction. These features allow for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

A key challenge in working with this compound is its limited stability. The compound is susceptible to degradation over time, accelerated by heat and the presence of water. This instability is primarily due to its tendency to undergo hydrolysis or intramolecular cyclization, leading to the loss of the bromine atom.[2][3] Consequently, in some applications, more stable analogs like dibutyl 2-bromoglutarate have been employed.[2] Nevertheless, this compound remains a crucial reagent in specific synthetic pathways where its reactivity is paramount.

This guide will delve into the synthetic routes to access this compound, explore its reactivity profile with various nucleophiles, and showcase its application in the synthesis of complex molecules, most notably the MRI contrast agent, gadopiclenol.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7209-00-9 | [4] |

| Molecular Formula | C₉H₁₅BrO₄ | [4] |

| Molecular Weight | 267.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 142-148 °C | [6] |

| Density | 1.351 ± 0.06 g/cm³ (predicted) | [6] |

| Refractive Index | 1.457 (at 20°C) | [6] |

Due to the aforementioned instability of this compound, obtaining and publishing complete spectroscopic data has been challenging. The following data for the closely related and more stable dibutyl 2-bromoglutarate (BBG) is provided for reference and can be considered analogous for spectral interpretation.

Table 2: Spectroscopic Data for Dibutyl 2-Bromoglutarate (Analogous Compound)

| Spectroscopy | Data | Interpretation | Reference |

| ¹H NMR | 4.34-4.39 (m, 1H, Br-CH-COO), 4.16-4.22 (m, 2H, Br-CH-COOCH₂), 4.06-4.11 (m, 2H, CH₂-COOCH₂), 2.50-2.59 (m, 2H, OOC-CH₂-CH₂-CHBr), 2.25-2.43 (m, 2H, OOC-CH₂-CH₂-CHBr), 1.55-1.69 (m, 4H, CH₂-CH₂-CH₃), 1.34-1.45 (m, 4H, CH₂-CH₃), 0.92-0.96 (m, 6H, CH₃) | The multiplet at 4.34-4.39 ppm is characteristic of the proton on the bromine-bearing carbon. The other multiplets correspond to the protons of the butyl ester groups and the glutarate backbone. | [1] |

| Mass Spectrometry (ESI+) | m/z 323-325 (Parent peak), 249-251 (Loss of butoxide) | The isotopic pattern with a difference of 2 amu in the parent peak confirms the presence of a single bromine atom. The fragmentation pattern shows the loss of a butoxide group. | [1] |

Synthesis of this compound

There are two primary synthetic routes to access this compound and its analogs.

From L-Glutamic Acid

A robust method for the synthesis of 2-bromoglutaric acid diesters starts from the readily available amino acid, L-glutamic acid. This multi-step process involves diazotization, lactonization, esterification, and subsequent bromination. While the patent literature provides a detailed protocol for the synthesis of dibutyl 2-bromoglutarate, the principles are directly applicable to the synthesis of the diethyl ester.[2][3]

From Diethyl Maleate

An alternative approach involves the reaction of bromine with diethyl maleate to form diethyl 2,3-dibromosuccinate. Subsequent reaction with potassium phthalimide, followed by hydrolysis, is reported to yield diethyl 2-bromopentanedioate (this compound).[1] This method, however, is less detailed in the available literature.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom at the α-position is readily displaced by a wide range of nucleophiles, allowing for the introduction of the diethyl glutarate moiety into a target molecule.

Alkylation of Amines: Synthesis of Gadopiclenol

A prominent example of the application of this compound in drug development is in the synthesis of gadopiclenol, a macrocyclic gadolinium-based MRI contrast agent.[2][3] In this synthesis, this compound is used to alkylate the secondary amine of the pyclene macrocycle. This is a crucial step in building the side chains of the final complex.

Reactions with Other Nucleophiles

While less documented with specific protocols for the diethyl ester, the reactivity pattern suggests that this compound would readily react with other nucleophiles such as:

-

Thiols: To form thioethers, which are important functionalities in many biologically active molecules.

-

Enolates: C-alkylation of enolates, such as that derived from diethyl malonate, would lead to the formation of more complex dicarboxylic acid derivatives.[7]

-

Other Heteroatomic Nucleophiles: Reactions with azides, cyanides, and other nucleophiles can be envisioned to introduce further functionality.

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for the synthesis and a key reaction of a close analog of this compound. These should serve as a strong starting point for the development of specific procedures for the diethyl ester.

Synthesis of Dibutyl 2-Bromoglutarate (Analogous to this compound)[2][3]

Step 1: Formation of Butyrolactone Acid

-

Dissolve 147.1 g (1 mol) of L-glutamic acid in 294 g of water and heat to 55 ± 5 °C.

-

Slowly add a solution of 76 g (1.1 mol) of sodium nitrite in 152 g of water.

-

Maintain the reaction at 55 ± 5 °C for at least 2 hours until dissolution is complete.

-

Cool the solution to 20-25 °C and neutralize with approximately 122 g (1.1 mol) of 33% hydrochloric acid.

-

Concentrate the medium under vacuum (<100 mbar) by gradually increasing the temperature to 60 °C.

Step 2: Esterification to Dibutyl 2-Hydroxyglutarate

-

To the resulting butyrolactone acid, add 370 g (5 mol) of butanol, 206 g of butyl acetate, and 1.47 g (0.015 mol) of sulfuric acid.

-

Perform azeotropic distillation under vacuum to remove water.

-

Cool the reaction medium to 0-5 °C and wash with water.

Step 3: Bromination to Dibutyl 2-Bromoglutarate

-

Sparge the dibutyl 2-hydroxyglutarate with gaseous hydrobromic acid.

-

The reaction progress can be monitored by HPLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of potassium hydrogen carbonate, followed by water.

-

Concentrate the organic phase under vacuum to yield dibutyl 2-bromoglutarate.

Table 3: Quantitative Data for Dibutyl 2-Bromoglutarate Synthesis

| Parameter | Value | Reference |

| Yield | 90% | [3] |

| Purity (by HPLC) | 97.1% | [3] |

Alkylation of Pyclene with this compound (Conceptual Protocol)

While a specific detailed protocol for this reaction is proprietary, a general procedure for the N-alkylation of a secondary amine with an alkyl bromide would be as follows:

-

Dissolve the pyclene starting material in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to act as a proton scavenger.

-

Add this compound (typically 2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting hexaester intermediate by column chromatography.

Conclusion

This compound is a potent and versatile building block in organic synthesis, offering a direct route to incorporating a functionalized five-carbon chain. Its application in the synthesis of the MRI contrast agent gadopiclenol underscores its importance in the pharmaceutical industry. While its instability requires careful consideration, the synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for its successful utilization. Further research into stabilizing this reagent or developing in-situ generation methods could broaden its applicability and solidify its role as a key tool for synthetic chemists. The provided experimental protocols for its more stable analog, dibutyl 2-bromoglutarate, offer a valuable starting point for developing robust synthetic procedures.

References

- 1. jocpr.com [jocpr.com]

- 2. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]

- 3. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]

- 4. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-BroMoglutaric acid diethylester Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Gadopiclenol Intermediate via Alkylation of Pyclene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopiclenol is a next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). Its design, centered on a pyclene (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) core, offers high relaxivity and kinetic stability, allowing for a reduced gadolinium dose compared to conventional GBCAs. A key step in the synthesis of gadopiclenol is the functionalization of the pyclene macrocycle through alkylation to introduce the chelating sidearms. This document provides detailed application notes and protocols for the alkylation of pyclene with a glutarate derivative, a critical transformation in the synthesis of the gadopiclenol precursor, Gd(PCTA-tris-glutaric acid).

The synthesis of this precursor is a pivotal stage that dictates the stereochemistry and ultimate performance of the final contrast agent. Recent advancements have focused on stereoselective approaches to control the isomeric composition of the final product, thereby enhancing its physicochemical properties.

Reaction Overview

The core reaction involves the N-alkylation of the secondary amine groups of the pyclene macrocycle with a suitable brominated glutarate derivative. A stereoselective approach, as outlined in recent patent literature, utilizes enantiomerically pure bromoglutaric acid to control the chirality of the resulting sidechains.

This application note will focus on the alkylation of pyclene with a bromoglutarate derivative, which serves as a foundational step for the synthesis of the PCTA-tris-glutaric acid ligand.

Experimental Protocols

The following protocols are based on established methodologies for the N-alkylation of pyclene and related macrocycles.

Protocol 1: Stereoselective Alkylation of Pyclene with (2S)-2-Bromoglutaric Acid Derivative

This protocol describes a stereoselective synthesis of the tris-glutaric acid functionalized pyclene, a direct precursor to the gadopiclenol ligand.

Materials:

-

Pyclene (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)

-

(2S)-2-Bromoglutaric acid or its ester derivative (e.g., diethyl ester)

-

Anhydrous acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography purification setup (e.g., silica gel column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve pyclene in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of the (2S)-2-bromoglutaric acid derivative in anhydrous acetonitrile dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tris-alkylated pyclene derivative.

Expected Outcome:

This procedure is expected to yield the tris-substituted pyclene with three glutaric acid (or ester) moieties attached to the nitrogen atoms at positions 3, 6, and 9. The use of a stereochemically pure starting material like (2S)-2-bromoglutaric acid will result in a specific stereoisomer of the product.

Data Presentation

The following table summarizes the expected quantitative data for the alkylation reaction. Please note that specific yields and reaction times may vary depending on the scale and specific conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Pyclene | 1 equivalent | Inferred |

| (2S)-2-Bromoglutaric acid derivative | 3.3 equivalents | Inferred |

| Base (K₂CO₃) | 3-5 equivalents | Inferred |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetonitrile | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 24-48 hours | [1] |

| Product | ||

| Expected Yield | Moderate to Good | General Synthetic Knowledge |

| Purification Method | Column Chromatography | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the gadopiclenol precursor starting from the alkylation of pyclene.

Caption: Workflow for the synthesis of the gadopiclenol precursor.

Logical Relationship of Synthesis

This diagram shows the logical progression from starting materials to the final precursor.

Caption: Logical steps in the synthesis of the gadopiclenol precursor.

Conclusion

The alkylation of pyclene with this compound or a similar derivative is a fundamental step in the synthesis of gadopiclenol. The control of this reaction, particularly through stereoselective methods, is crucial for obtaining a final product with optimal properties for clinical use. The protocols and data presented here provide a framework for researchers and scientists in the field of contrast agent development to design and execute the synthesis of this important intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Application Notes and Protocols: Diethyl 2-Bromoglutarate in Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of diethyl 2-bromoglutarate as an alkylating agent in malonic ester synthesis. This reaction is a valuable tool for the synthesis of substituted glutaric acid derivatives, which are important intermediates in the development of pharmaceuticals and other complex organic molecules.

Introduction

The malonic ester synthesis is a versatile method for the preparation of carboxylic acids.[1][2] The synthesis involves the alkylation of a malonic ester, typically diethyl malonate, with an alkyl halide in the presence of a base, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.[1] this compound is a reactive alkylating agent that can be employed in this synthesis to introduce a glutarate backbone, leading to the formation of substituted propane-1,2,3-tricarboxylic acid derivatives. These derivatives can serve as key building blocks in the synthesis of various target molecules, including those with potential therapeutic applications. For instance, this compound has been utilized in the synthesis of the contrast agent gadopiclenol.[3][4]

While this compound is a useful reagent, it is known to be relatively unstable, with a tendency to hydrolyze or cyclize.[3][4] Therefore, careful handling and optimized reaction conditions are crucial for successful synthesis.

General Principles

The malonic ester synthesis using this compound follows a well-established three-step mechanism:

-

Enolate Formation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[2]

-

Nucleophilic Alkylation: The enolate ion acts as a nucleophile and attacks the electrophilic carbon atom of this compound, displacing the bromide ion in an SN2 reaction. This step forms a tetraester compound.

-

Hydrolysis and Decarboxylation: The resulting tetraester is then hydrolyzed, typically using an aqueous acid or base, to convert the ester groups into carboxylic acids. Subsequent heating leads to the decarboxylation of the malonic acid moiety, yielding the final substituted glutaric acid derivative.